8-Acetonyldihydronitidine SW1353 Chondrosarcoma Cytotoxicity vs. Dihydronitidine Cross-Study Comparison
8-Acetonyldihydronitidine demonstrated moderate cytotoxicity toward the SW1353 human chondrosarcoma cell line with an IC₅₀ value of 18.90 ± 0.39 µg/mL, whereas the parent compound dihydronitidine has not been evaluated in this specific cell line, limiting direct comparability in chondrosarcoma models [1]. Across other cancer cell lines (MDA-MB-231, A549, HCT116), 8-acetonyldihydronitidine exhibited weak activity with IC₅₀ values ranging from 49.86 to 71.32 µg/mL [1]. By contrast, dihydronitidine was reported to be the most active compound among benzo[c]phenanthridine derivatives in tumor-specific cytotoxicity assays with an IC₅₀ of 0.0089 µg/mL (25 nM) against P. falciparum, but no SW1353 data exist for head-to-head comparison [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 18.90 ± 0.39 µg/mL (SW1353); 49.86–71.32 µg/mL (MDA-MB-231, A549, HCT116) |
| Comparator Or Baseline | Dihydronitidine: 0.0089 µg/mL (25 nM) against P. falciparum; no SW1353 data available |
| Quantified Difference | Approximately 2,100-fold lower potency of 8-acetonyldihydronitidine vs. dihydronitidine in different cell contexts |
| Conditions | SW1353, MDA-MB-231, A549, HCT116 cell lines; MTT assay |
Why This Matters
8-Acetonyldihydronitidine provides a moderate-activity reference standard for chondrosarcoma screening where dihydronitidine data are absent.
- [1] Sitthisuk P, et al. A new alkaloid and a new benzaldehyde derivative from the twig of Zanthoxylum rhetsa (Roxb.) DC. Nat Prod Res. 2024;38(3):463-469. View Source
- [2] Iwasaki H, et al. The tumor specific cytotoxicity of dihydronitidine from Toddalia asiatica Lam. Cancer Lett. 2006;231(2):240-249. View Source
